molecular formula C26H19N3O4S B11123224 (2E)-2-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2E)-2-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11123224
M. Wt: 469.5 g/mol
InChI Key: KGQSJHQLELODKH-OEAKJJBVSA-N
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Description

(2E)-2-{[5-(4-ACETYLPHENYL)FURAN-2-YL]METHYLIDENE}-6-[(4-METHYLPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic compound that belongs to the class of thiazolo-triazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a furan ring, an acetylphenyl group, and a thiazolo-triazine core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{[5-(4-ACETYLPHENYL)FURAN-2-YL]METHYLIDENE}-6-[(4-METHYLPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step organic reactions. The initial step often includes the formation of the furan ring, followed by the introduction of the acetylphenyl group. The thiazolo-triazine core is then constructed through cyclization reactions under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions, leading to the formation of furan-2,3-dione derivatives.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The phenyl groups can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their biological activities .

Scientific Research Applications

(2E)-2-{[5-(4-ACETYLPHENYL)FURAN-2-YL]METHYLIDENE}-6-[(4-METHYLPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

  • **(2E)-2-{[5-(4-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE}-6-[(4-METHYLPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE
  • **(2E)-2-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-6-[(4-METHYLPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE

Uniqueness

The unique combination of the furan ring, acetylphenyl group, and thiazolo-triazine core in (2E)-2-{[5-(4-ACETYLPHENYL)FURAN-2-YL]METHYLIDENE}-6-[(4-METHYLPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE sets it apart from similar compounds. This structure imparts specific chemical and biological properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C26H19N3O4S

Molecular Weight

469.5 g/mol

IUPAC Name

(2E)-2-[[5-(4-acetylphenyl)furan-2-yl]methylidene]-6-[(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C26H19N3O4S/c1-15-3-5-17(6-4-15)13-21-24(31)27-26-29(28-21)25(32)23(34-26)14-20-11-12-22(33-20)19-9-7-18(8-10-19)16(2)30/h3-12,14H,13H2,1-2H3/b23-14+

InChI Key

KGQSJHQLELODKH-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C\C4=CC=C(O4)C5=CC=C(C=C5)C(=O)C)/SC3=NC2=O

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)C(=O)C)SC3=NC2=O

Origin of Product

United States

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